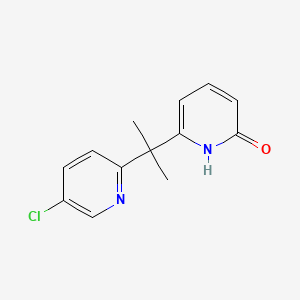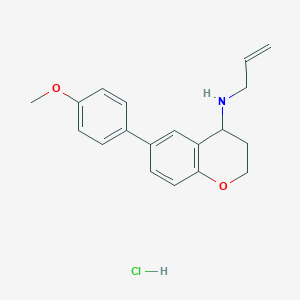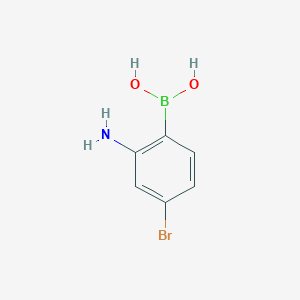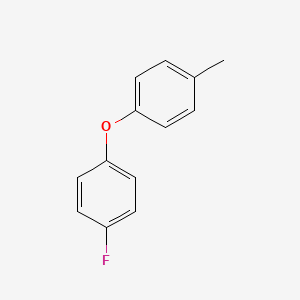![molecular formula C19H9F3N2O4S2 B14120888 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromene core, a thiazole ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Thiophene Incorporation: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Final Coupling and Functionalization: The final step involves coupling the chromene-thiazole intermediate with the thiophene derivative, followed by functionalization to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene, thiazole, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols, amines, and reduced heterocycles.
Substitution: Halogenated derivatives, alkylated products, and various substituted heterocycles.
Aplicaciones Científicas De Investigación
4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in various disease models.
Mecanismo De Acción
The mechanism of action of 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-N-[4-(thiophen-2-yl)-5-(acetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Similar structure but lacks the trifluoroacetyl group.
4-oxo-N-[4-(thiophen-2-yl)-5-(benzoyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Contains a benzoyl group instead of the trifluoroacetyl group.
4-oxo-N-[4-(thiophen-2-yl)-5-(methyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide: Features a methyl group in place of the trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in 4-oxo-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4H-chromene-3-carboxamide imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H9F3N2O4S2 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |
Clave InChI |
GCNOBVNFYGIBTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)
![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)



![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)
